molecular formula C16H22N2O2S B5661576 N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(3-thienylmethyl)acetamide

N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(3-thienylmethyl)acetamide

Cat. No. B5661576
M. Wt: 306.4 g/mol
InChI Key: JUBURSDSKLIBMM-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of compounds known for their diverse biological activities and complex molecular structures, which often include azaspiro and acetamide moieties. These structures are prevalent in pharmacologically active molecules due to their potential to interact with biological targets in specific ways.

Synthesis Analysis

Synthetic routes for compounds closely related to the target molecule often involve intermolecular Ugi reactions, which are a type of multicomponent reaction that allows for the efficient assembly of complex structures from simpler precursors. For instance, gabapentin, a structurally similar compound, has been synthesized using an intermolecular Ugi reaction of 2-(1-(aminomethyl)cyclohexyl)acetic acid with glyoxal and cyclohexyl isocyanide under mild conditions, yielding novel classes of related compounds in good to excellent yields (Amirani Poor et al., 2018).

Molecular Structure Analysis

Theoretical studies on similar compounds reveal that electron-donating groups can increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease their strength. This insight is crucial for understanding how modifications to the molecular structure can impact the compound's physical and chemical properties, as well as its biological activity (Amirani Poor et al., 2018).

Chemical Reactions and Properties

Related compounds have shown a variety of chemical behaviors under different conditions. For example, treatment of certain spirocyclic carboxylates with zinc in acetic acid leads to cleavage of N–O bonds, forming bi- or tricyclic lactams or lactones. These reactions demonstrate the potential for chemical transformations that could be applied to modify or enhance the properties of the target compound (Molchanov et al., 2016).

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting point, and stability, are closely tied to their molecular structure. While specific data on the target compound may not be available, insights can be drawn from analogous compounds. For instance, modifications to the azaspiro moiety or the acetamide group can significantly impact these properties, affecting their formulation and application potential.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the potential for forming hydrogen bonds or other intermolecular interactions, are key to understanding the compound's behavior in biological systems or in reactions. Studies on similar compounds suggest that the presence of azaspiro and acetamide groups can impart unique reactivity profiles, enabling specific interactions with biological targets or reagents (Amirani Poor et al., 2018).

properties

IUPAC Name

N-methyl-2-(3-oxo-2-azaspiro[4.4]nonan-2-yl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-17(9-13-4-7-21-11-13)15(20)10-18-12-16(8-14(18)19)5-2-3-6-16/h4,7,11H,2-3,5-6,8-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBURSDSKLIBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)CN2CC3(CCCC3)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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